molecular formula C22H24N4O3S B2795500 N-(3,5-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 902950-69-0

N-(3,5-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2795500
CAS RN: 902950-69-0
M. Wt: 424.52
InChI Key: BKIUKHPJJIQDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivatives and Synthesis Techniques

Research has explored the synthesis and structural determination of heterocyclic derivatives, which are crucial for developing novel compounds with potential therapeutic applications. For example, the study of heterocyclic derivatives of guanidine has contributed to understanding the structural properties and synthesis pathways of complex organic compounds, including those with pyrimidine and pyrrolopyrimidine structures J. Banfield, G. Fallon, B. M. Gatehouse, 1987. Such research underpins the broader field of medicinal chemistry, where the synthesis of novel compounds can lead to the discovery of new drugs.

Crystal Structure Analysis

Crystallographic studies provide essential insights into the molecular and crystal structures of novel compounds. For instance, the analysis of crystal structures of certain acetamides reveals the folded conformation about the methylene C atom, which is critical for understanding the compound's chemical behavior and potential interactions with biological targets S. Subasri, A. Timiri, Nayan Sinha Barji, Venkatesan Jayaprakash, Viswanathan Vijayan, D. Velmurugan, 2016. This kind of analysis is pivotal in drug design, where the molecular structure directly influences the drug's efficacy and specificity.

Antimicrobial Activity

The exploration of new heterocyclic compounds for antimicrobial activity is a significant area of research. For example, studies on pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated promising antibacterial and antifungal activities Aisha Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012. Such research contributes to the ongoing search for new antimicrobial agents in the face of increasing antibiotic resistance.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-14-9-15(2)11-16(10-14)24-19(27)13-30-22-25-20-18(6-3-7-23-20)21(28)26(22)12-17-5-4-8-29-17/h3,6-7,9-11,17H,4-5,8,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUKHPJJIQDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide

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